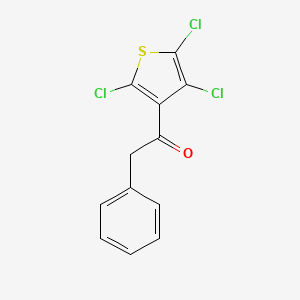
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone
Übersicht
Beschreibung
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone is an organic compound with the molecular formula C12H7Cl3OS and a molecular weight of 305.61 g/mol . This compound is characterized by the presence of a phenyl group and a trichlorothiophenyl group attached to an ethanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone typically involves the reaction of 2,4,5-trichlorothiophene with phenylacetyl chloride under specific conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in an anhydrous environment to facilitate the Friedel-Crafts acylation process. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the thiophene ring, using nucleophiles like amines or thiols.
Condensation: It can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used as a drug, its derivatives are explored for therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone include other phenyl-substituted thiophenes and chlorinated ethanones. For example:
2-Phenylthiophene: Lacks the chlorinated positions, making it less reactive in substitution reactions.
1-(2,4,5-Trichlorophenyl)ethanone: Similar structure but without the thiophene ring, affecting its electronic properties and reactivity.
2-Phenyl-1-(2,4-dichlorothiophen-3-yl)ethanone: Similar but with fewer chlorine atoms, altering its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3OS/c13-10-9(11(14)17-12(10)15)8(16)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAISNAJYOZHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(SC(=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


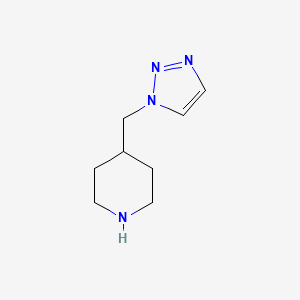

![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3301862.png)
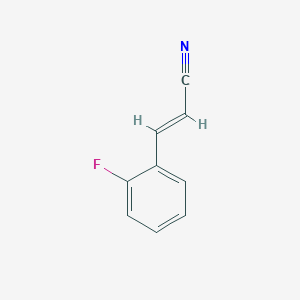
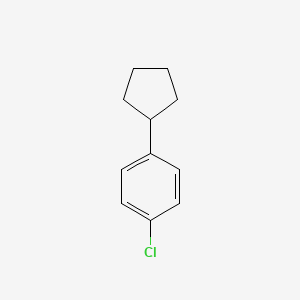
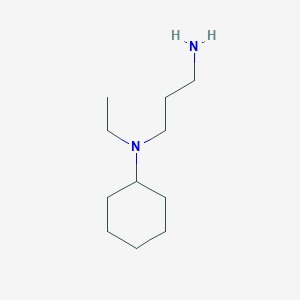
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301888.png)
![1H-Indole-1-carboxylic acid, 2-borono-6-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301891.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301901.png)
![[1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid](/img/structure/B3301906.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[3-(dimethylamino)-2,2-dimethylpropyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301911.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301912.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301916.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301922.png)
